molecular formula C6H6ClF3N2O2S B1412330 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365959-08-5

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1412330
CAS No.: 1365959-08-5
M. Wt: 262.64 g/mol
InChI Key: RDEAPUWAKSQJSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes compounds like “1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride”, can be achieved through various methods . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical and Chemical Properties Analysis

The physical form of “this compound” is a solid . The compound is stored at room temperature . The molecular weight of the compound is 194.64 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfonylated Aminopyrazoles : The sulfonylation of 4-amino-1H pyrazoles, including derivatives related to 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride, has been studied, leading to the synthesis of new compounds with potential applications in chemical synthesis and pharmaceuticals (Povarov et al., 2017).

  • Development of Fluorinated Polyamides : New diamine derivatives containing pyridine and trifluoromethylphenyl groups, related to the synthesis pathway of this compound, have been used in the synthesis of fluorinated polyamides, showing significant properties such as high thermal stability and low moisture absorption, with applications in materials science (Xiao-Ling Liu et al., 2013).

Catalytic and Synthetic Applications

  • Ionic Liquids and Catalytic Efficiency : The synthesis and evaluation of novel ionic liquids derived from pyrazole, showcasing catalytic efficiency in synthetic applications, demonstrate the compound's relevance in facilitating chemical reactions, offering a pathway for the synthesis of complex molecules with high yields and under environmentally friendly conditions (Vafaee et al., 2021).

  • Synthesis of Pyrazolium Chlorides : The one-pot synthesis of pyrazolium chlorides, including 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides, underscores the compound's utility in generating new materials with potential electronic and ionic applications (Martins et al., 2002).

Antimicrobial and Biological Activity

  • Antimicrobial Activities : A study on sulfonamide derivatives synthesized from 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole highlighted their significant antimicrobial and antioxidant activities. These findings suggest potential applications in the development of new antimicrobial agents (Badgujar et al., 2018).

Safety and Hazards

The compound is considered hazardous. It can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas and it reacts violently with water . The safety information includes pictograms GHS05 and GHS07, with the signal word “Danger”. Hazard statements include H302 and H314 .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through its reactive sulfonyl chloride group. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to the modification of protein function. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective reagent in biochemical assays .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, the compound can inhibit specific kinases, resulting in changes in phosphorylation patterns and downstream signaling events. These effects can ultimately impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The sulfonyl chloride group reacts with nucleophilic residues in proteins, forming covalent bonds and altering protein function. This modification can inhibit enzyme activity or change protein-protein interactions, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, increasing its efficacy in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can reduce the compound’s efficacy and alter its impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit specific metabolic enzymes, leading to changes in the concentration of key metabolites. These effects can impact cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and specificity in targeting cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target proteins and increase its efficacy in modifying cellular processes .

Properties

IUPAC Name

1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)12(2)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEAPUWAKSQJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165481
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365959-08-5
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365959-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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